![molecular formula C18H21N3O4S2 B2404688 N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-01-9](/img/structure/B2404688.png)
N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
“N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a phenyl ring, and a sulfonamide group . These functional groups suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrazole ring, in particular, is a five-membered ring with two nitrogen atoms, which can participate in various chemical reactions .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, sulfonamides are known to participate in reactions such as hydrolysis, acylation, and displacement .
Scientific Research Applications
Conformational Studies
- Conformational Analysis in Crystal Structures: A study on compounds related to N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide revealed significant differences in conformations in the solid state, which might impact their effectiveness in antileishmania activities. This finding suggests a potential application in designing more effective antileishmania agents (Borges et al., 2014).
Synthesis Techniques
- Novel Synthesis Methods: Research focused on the synthesis of pyrazol-benzenesulfonamides, closely related to the target compound, indicates advanced synthetic pathways that could be applicable in developing new derivatives with potential pharmacological properties (Meierhoefer et al., 2005).
Biological Activity
- Anticancer and Antiviral Potential: A study on derivatives of celecoxib, which include structures similar to the target compound, has shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the potential of such compounds in the development of new therapeutic agents (Küçükgüzel et al., 2013).
- Herbicidal and Insecticidal Activities: Derivatives of N-phenylpyrazolyl aryl methanones, which share structural similarities with the target compound, exhibited favorable herbicidal and insecticidal activities. This opens avenues for exploring such compounds in agricultural applications (Wang et al., 2015).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition: Studies on compounds structurally related to N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have shown inhibitory effects on carbonic anhydrase enzymes, suggesting their potential in treating diseases like glaucoma or edema (Gul et al., 2016).
Future Directions
properties
IUPAC Name |
N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-3-27(24,25)20-16-11-9-14(10-12-16)17-13-18(15-7-5-4-6-8-15)21(19-17)26(2,22)23/h4-12,18,20H,3,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLGHJFKWHXLIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |
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